Positional Isomerism Drives Measurable Physicochemical Differences
Replacing the 2,5-dimethylphenyl with the 2,6-dimethylphenyl isomer and the pyridin-4-ylmethyl with the pyridin-2-ylmethyl group produces the closest commercial analog (CAS 690683-31-9). Calculated properties reveal a logP increase of approximately 0.24 units and a polar surface area (PSA) decrease of approximately 35.6 Ų for the 2,6-dimethyl/pyridin-2-yl isomer relative to the target compound . A higher logP indicates greater lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility. The sharp drop in PSA—from 63.32 Ų to 27.69 Ų—suggests a substantially different hydrogen-bonding capacity, which directly impacts target-binding thermodynamics .
| Evidence Dimension | Calculated lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.98; PSA = 63.32 Ų; H-bond donors = 2; Rotatable bonds = 4 |
| Comparator Or Baseline | N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 690683-31-9): logP = 2.75; PSA = 27.69 Ų; H-bond donors = 0; Rotatable bonds = 4 |
| Quantified Difference | ΔlogP = +0.24 (target more lipophilic); ΔPSA = -35.63 Ų (target has larger polar surface area); ΔHBD = +2 (target has hydrogen-bond donors absent in comparator) |
| Conditions | Calculated physicochemical properties using standardized in silico methods (MCULE platform) |
Why This Matters
The 2-fold larger PSA and presence of two hydrogen-bond donors in the target compound predict superior aqueous solubility and distinct target-binding pharmacophore, making it a more suitable scaffold for optimizing oral bioavailability in drug discovery programs.
